molecular formula C8H11N3 B586042 N-(cyclopropylmethyl)pyrimidin-2-amine CAS No. 151390-01-1

N-(cyclopropylmethyl)pyrimidin-2-amine

Cat. No.: B586042
CAS No.: 151390-01-1
M. Wt: 149.197
InChI Key: JKAPMYTVHIFXIG-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)pyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and agrochemical research. The core pyrimidin-2-amine scaffold is a privileged structure in drug discovery, often serving as a key building block for the synthesis of biologically active molecules. Key Research Applications: Medicinal Chemistry & Lipid Biochemistry: This compound serves as a critical synthetic intermediate in the development of potent enzyme inhibitors. Specifically, derivatives of this scaffold have been optimized to create nanomolar-potent inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs) . These inhibitors, such as the research tool LEI-401, are used to study the role of these lipids in emotional behavior, stress responses, and fear extinction in animal models . Agrochemical Research: The N-(cyclopropylmethyl) group is a common motif in the development of novel pesticides. Patent literature discloses that this functional group is incorporated into complex molecules, such as benzamide and pyridine-carboxamide derivatives, which are evaluated for their efficacy as pesticides and nematicides . Kinase Inhibition & Cancer Research: While not directly cited for this exact structure, closely related pyrimidin-2-amine derivatives are extensively explored as inhibitors of protein kinases, including cyclin-dependent kinases (CDKs) . This highlights the scaffold's broad utility in designing potential anti-cancer agents and probing cell cycle mechanisms. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclopropylmethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAPMYTVHIFXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclopropylmethyl Pyrimidin 2 Amine

Direct Amination Approaches for Pyrimidine (B1678525) Core Functionalization

Direct amination represents one of the most straightforward strategies for introducing the N-(cyclopropylmethyl)amino moiety onto a pyrimidine core. This is typically achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

A primary route involves the reaction of a 2-halopyrimidine, most commonly 2-chloropyrimidine (B141910), with cyclopropylmethanamine. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the C2 position by the amine. While this reaction can sometimes proceed with thermal heating alone, it often requires a base to neutralize the hydrogen halide byproduct. researchgate.net More advanced methods utilize palladium catalysis, known as the Buchwald-Hartwig amination, which has become a cornerstone of C-N bond formation. wikipedia.org This reaction employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide (2-chloropyrimidine) with an amine (cyclopropylmethanamine). wikipedia.orgnih.gov The choice of ligand is critical for reaction efficiency, with sterically hindered and electron-rich phosphines often providing the best results. nih.govnih.gov

Another innovative approach is the direct C-H amination of the pyrimidine ring. This method avoids the pre-functionalization required for SNAr or cross-coupling reactions. Recent developments have demonstrated a platform for the C2-selective C-H functionalization of pyrimidines, which proceeds through a pyrimidinyl iminium salt intermediate that can be trapped by an amine nucleophile. nih.govacs.orgresearchgate.net This strategy offers high regioselectivity and compatibility with a wide array of functional groups. nih.govacs.org

Interactive Table: Comparison of Direct Amination Methods
MethodTypical ReactantsKey ConditionsAdvantagesReference
Nucleophilic Aromatic Substitution (SNAr)2-chloropyrimidine, cyclopropylmethanamineHeat, Base (e.g., K2CO3, Et3N), optional solvent (e.g., DMSO, water)Simple, transition-metal-free. researchgate.net
Buchwald-Hartwig Amination2-chloropyrimidine, cyclopropylmethanaminePd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu), TolueneHigh yields, broad substrate scope, mild conditions. nih.govnih.govgriffith.edu.au
Direct C-H AminationPyrimidine, Amination ReagentSpecialized activating reagent, oxidantAvoids pre-functionalization, high regioselectivity. nih.govacs.org

Application of Protecting Groups in N-(cyclopropylmethyl)pyrimidin-2-amine Synthesis

In multi-step syntheses involving complex molecules, protecting groups are essential tools to mask reactive functionalities, such as amines, to prevent unwanted side reactions. organic-chemistry.orglibretexts.org While the direct synthesis of this compound may not necessitate protection, the strategy becomes crucial when synthesizing more complex analogues or when other reactive sites are present on the pyrimidine ring or its substituents.

The amino group of cyclopropylmethanamine or the pyrimidine-2-amine product could be protected. Common amine protecting groups include carbamates like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). libretexts.orgcreative-peptides.com

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, the Boc group is stable to a wide range of reaction conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid). creative-peptides.com

Cbz Group: Introduced using benzyl (B1604629) chloroformate, the Cbz group is removed by catalytic hydrogenolysis, a method that is orthogonal to the acid-labile Boc group. creative-peptides.com

Fmoc Group: This group is notably cleaved under mild basic conditions, often with piperidine, providing another layer of orthogonal protection. organic-chemistry.orgcreative-peptides.com

An orthogonal protection strategy, using groups that can be removed under different conditions, allows for the selective deprotection and reaction of specific sites in a molecule. organic-chemistry.org For instance, if a pyrimidine intermediate contained both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group could be removed with a base to allow for further functionalization, leaving the Boc group intact. organic-chemistry.org

Interactive Table: Common Amine Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl) libretexts.org
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂/Pd) creative-peptides.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) creative-peptides.com

Microwave-Assisted Synthesis Techniques for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netrsc.org

The synthesis of 2-aminopyrimidine (B69317) derivatives is particularly amenable to microwave assistance. nih.govnanobioletters.com For the synthesis of this compound via SNAr, the reaction of 2-chloropyrimidine and cyclopropylmethanamine can be performed under microwave irradiation, often in a solvent-free or high-boiling point solvent system. researchgate.net This method provides rapid and efficient access to the target compound. Several studies have reported the microwave-assisted synthesis of various 2-aminopyrimidine derivatives with excellent results. nih.govnanobioletters.comresearchgate.net The key advantage is the rapid and uniform heating of the reaction mixture, which overcomes the activation energy barrier more effectively than conventional oil baths. researchgate.net

Regioselective Substitution and Coupling Reactions in Pyrimidine Synthesis

Regioselectivity is a critical consideration in pyrimidine chemistry, as the ring has multiple potential reaction sites. The synthesis of this compound specifically requires functionalization at the C2 position.

As mentioned, SNAr reactions with 2-halopyrimidines are inherently regioselective, as the halogen at C2 (or C4/C6) is activated for displacement. When multiple halogens are present, such as in 2,4-dichloropyrimidine, selective substitution can often be achieved by controlling the reaction temperature. The C4 position is generally more reactive towards nucleophilic attack than the C2 position. Thus, a reaction with one equivalent of an amine at a lower temperature could selectively yield a 4-amino-2-chloropyrimidine, which could then be reacted with a different amine at a higher temperature.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are indispensable for the regioselective functionalization of the pyrimidine core. nih.govmdpi.com A Suzuki coupling could be used to install a substituent at the C4 or C6 position of a 2-aminopyrimidine scaffold, while a Buchwald-Hartwig amination is the key reaction for installing the amino group itself at the C2 position. nih.govgriffith.edu.au Recent advances in C-H functionalization have also provided highly regioselective methods for direct amination at the C2 position, bypassing the need for a halogenated precursor. nih.govacs.org

Catalytic Methods for Pyrimidine Ring Construction (e.g., Cu-Catalyzed Cyclization)

An alternative to functionalizing a pre-formed pyrimidine ring is to construct the ring with the desired substituents already in place. This is known as de novo synthesis. A common method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. To synthesize this compound, one would theoretically use N-cyclopropylmethylguanidine as the amidine component.

Transition metal catalysis, particularly with copper, has been effectively employed in the synthesis of pyrimidine rings. rsc.orgresearchgate.net Copper-catalyzed three-component reactions have been developed, for instance, reacting amidines, primary alcohols, and secondary alcohols to form multisubstituted pyrimidines with high atom efficiency. rsc.org Another copper-based catalytic system enables the formal [3+1+2] annulation of ketoxime acetates, aldehydes, and cyanamides to afford highly substituted 2-aminopyrimidines. rsc.org These methods provide novel and efficient pathways to the pyrimidine core, often under mild conditions. nih.gov

Interactive Table: Catalytic Ring Construction Methods
MethodKey ReactantsCatalystKey FeatureReference
Principle of Condensation1,3-Dicarbonyl compound, N-substituted guanidineBase or AcidClassical, fundamental approach. nih.gov
Cu-Catalyzed Three-Component ReactionAmidines, Primary alcohols, Secondary alcoholsCopper catalystHigh atom efficiency, operational simplicity. rsc.org
Cu-Catalyzed Formal [3+1+2] AnnulationKetoxime acetates, Aldehydes, CyanamidesCopper catalystAccess to highly substituted 2-aminopyrimidines. rsc.org

Synthetic Strategies for Analogues and Derivatization

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships in drug discovery programs. Derivatization can occur on the pyrimidine ring or on the cyclopropylmethyl substituent.

Strategies for synthesizing analogues often leverage the same reactions used to create the parent compound. For example, starting with 2-amino-4-chloropyrimidine, a Suzuki coupling can introduce a wide variety of aryl or alkyl groups at the C4 position before or after the introduction of the N-(cyclopropylmethyl)amino group at C2. mdpi.com Similarly, a diverse library of analogues can be created by reacting 2-chloropyrimidine with a range of different primary and secondary amines via Buchwald-Hartwig amination. nih.govgriffith.edu.au

The synthesis of pyrimidin-2-ol or pyrimidin-2-thiol analogues can be achieved by reacting substituted chalcones with urea (B33335) or thiourea, respectively, followed by further modifications. nih.govnih.gov These core structures can then be elaborated to produce a wide array of derivatives.

Chemical Reactivity and Derivatization Studies of N Cyclopropylmethyl Pyrimidin 2 Amine

N-Alkylation Reactions for Structural Diversification

The secondary amine of N-(cyclopropylmethyl)pyrimidin-2-amine is a primary site for nucleophilic attack, making N-alkylation a straightforward strategy for structural diversification. This reaction involves the formation of a new carbon-nitrogen bond, yielding tertiary amines. The choice of alkylating agent and reaction conditions can be tailored to achieve specific synthetic outcomes.

Common alkylating agents include alkyl halides and dimethyl sulfate, though these can be toxic and generate significant waste. nih.gov More modern and greener approaches utilize catalysts to facilitate the reaction with less reactive agents. For instance, bimetallic nanoparticle catalysts, such as those made from copper and zirconium, have proven effective for the selective N-methylation of aromatic and aliphatic amines using dimethyl carbonate as the alkylating source. nih.gov

A particularly relevant transformation involves the reaction of heterocyclic amines with cyclopropylcarbinols, catalyzed by Brookhart's acid. researchgate.net This method allows for a temperature-switchable, regioselective N-alkylation. researchgate.net Depending on the temperature, the reaction can yield either N-alkylated cyclopropyl (B3062369) derivatives or homoallyl amines through a ring-opening mechanism of the cyclopropylcarbinyl cation. researchgate.net This dual reactivity provides a powerful tool for generating molecular diversity from a single set of starting materials. researchgate.net The table below summarizes the scope of such a reaction for various aromatic amines, which serves as a model for the reactivity expected from this compound. researchgate.net

Table 1: N-Alkylation of Aromatic Amines with Cyclopropylcarbinol Reaction Conditions: Amine (1.5 equiv), Cyclopropylcarbinol (0.2 mmol), Na⁺[(3,5-(CF₃)₂C₆H₃)₄B]⁻ (2.5 mol%), 1 M HCl in Et₂O (5.0 mol%) in solvent at 110 °C under N₂.

This table is based on data for analogous aromatic amines and is illustrative of potential reactions for the title compound.

Acylation Reactions and Amide Formation

Acylation of this compound provides access to a wide range of amides, a functional group of immense importance in medicinal chemistry. The reaction involves the coupling of the amine with a carboxylic acid or its derivative. masterorganicchemistry.com

The most common methods for amide synthesis include:

Reaction with Acyl Halides: Acyl chlorides react readily with amines to form amides, with the reaction often proceeding under mild conditions. masterorganicchemistry.comyoutube.com A base is typically added to neutralize the HCl byproduct. masterorganicchemistry.com

Reaction with Acid Anhydrides: Similar to acyl halides, acid anhydrides are sufficiently reactive to acylate amines directly. masterorganicchemistry.com

Reaction with Esters: The reaction of an amine with an ester to form an amide is also possible but generally requires more forcing conditions, such as heating, due to the lower reactivity of esters compared to acyl halides. youtube.com

Peptide Coupling Reagents: For direct coupling with carboxylic acids, dehydrating agents are required. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form an active ester intermediate, which is then readily attacked by the amine to yield the amide under very mild conditions. masterorganicchemistry.comyoutube.com This method is particularly useful for sensitive substrates. masterorganicchemistry.com

Advanced, multi-component reactions have also been developed. For example, organophosphorus-catalyzed serial dehydration can achieve a three-component coupling of amines, carboxylic acids, and pyridine (B92270) N-oxides to generate 2-amidopyridines, a strategy that could be adapted for pyrimidine (B1678525) systems. nih.gov

Table 2: General Methods for Amide Synthesis This table outlines common acylation methods applicable to this compound.

Intramolecular and Intermolecular Cyclization Pathways

The unique structure of this compound offers several pathways for cyclization reactions. These can be triggered by the reactivity of the cyclopropyl ring or by transformations involving the pyrimidine nucleus and the side chain.

A key reaction of the cyclopropylmethyl group occurs under acidic conditions. The cyclopropylcarbinyl cation, which can be generated from the corresponding alcohol or via other routes, is known to undergo facile ring-opening to form a homoallyl cation. researchgate.net This reactive intermediate can then be trapped by intramolecular or intermolecular nucleophiles, leading to the formation of new cyclic or acyclic structures.

Oxidation and Reduction Chemistry of this compound Scaffolds

The oxidation and reduction of this compound can target the nitrogen atom, the pyrimidine ring, or the cyclopropyl group, leading to a variety of functionalized products.

Oxidation: The lone pair of electrons on the secondary amine nitrogen makes it susceptible to oxidation. nih.gov The oxidation of nitrogen-containing compounds is a common metabolic pathway and can be achieved synthetically using various oxidizing agents. nih.gov For the cyclopropylamine (B47189) moiety specifically, oxidation is of particular interest. It has been shown that cyclopropylamine can act as a mechanism-based inactivator of cytochrome P450 enzymes. sigmaaldrich.com This process involves an initial one-electron oxidation at the nitrogen atom, which is followed by the cleavage of the strained cyclopropane (B1198618) ring, leading to covalent modification of the enzyme. sigmaaldrich.com In other contexts, catalytic oxidation of cyclic amines in the presence of a suitable catalyst like gold on ceria (Au/CeO₂) can lead to the formation of the corresponding lactams. osti.gov

Reduction: The pyrimidine ring is an electron-deficient heterocycle and can be reduced under certain conditions, although this often requires harsh reagents. A more common and synthetically useful reduction involves derivatives of the parent amine. For instance, if the amine is first acylated to form an amide, this amide can be reduced. Unlike other carboxylic acid derivatives that reduce to alcohols, amides are typically reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This two-step acylation-reduction sequence provides an alternative route to N-alkylated products. The broader cellular redox balance is maintained by pyridine nucleotides like NADP+/NADPH, where the high ratio of NADPH/NADP+ provides the reducing equivalents necessary for many biosynthetic and detoxifying reactions. nih.gov

Substitution Reactions and Functional Group Transformations

The pyrimidine ring in this compound is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct replacement of leaving groups (such as halides) or, in some cases, hydrogen atoms on the ring with a variety of nucleophiles.

Studies on related heterocyclic systems, such as 2,4-diazidopyrido[3,2-d]pyrimidine, provide a clear model for this reactivity. nih.gov In this analog, the azido (B1232118) groups serve as excellent leaving groups and can be displaced by N-, O-, and S-nucleophiles. nih.gov The reactions typically proceed at the C4 position, demonstrating the regioselectivity of the substitution. nih.gov Applying this principle to a chlorinated or otherwise activated this compound would allow for the introduction of diverse functional groups, including amines, alkoxides, and thiols, onto the pyrimidine core. nih.gov The efficiency of these substitutions can be high, with yields often ranging from moderate to excellent, depending on the nucleophile and reaction conditions. nih.gov

Table 3: SNAr Reactions on an Analogous Pyridopyrimidine System This table shows the scope of nucleophilic substitution on a related heterocyclic core, illustrating the potential for functionalizing the pyrimidine ring of the title compound.

Development of Building Blocks for Complex Molecular Synthesis

The diverse reactivity of this compound makes it a highly valuable building block for the synthesis of complex molecules. Each component of its structure—the secondary amine, the pyrimidine ring, and the cyclopropylmethyl group—provides a handle for controlled chemical modification.

The amine function allows for straightforward elaboration through N-alkylation and N-acylation, enabling the attachment of various side chains and pharmacophores. researchgate.netmasterorganicchemistry.com The pyrimidine ring can be functionalized through substitution reactions, particularly SNAr, to introduce further diversity and modulate the electronic properties of the molecule. nih.gov

Perhaps most significantly, the cyclopropylmethyl moiety offers unique synthetic possibilities. It can be retained as a stable, lipophilic group often favored in medicinal chemistry, or it can be induced to undergo ring-opening reactions to generate linear, unsaturated chains for further intramolecular cyclizations. researchgate.net This dual nature allows access to a wide range of molecular scaffolds, from simple substituted pyrimidines to complex, fused polycyclic systems. researchgate.net The synthesis of cyclopropylmethyl alkyl amines is itself an important process, highlighting their utility as intermediates for more complex targets. google.com The demonstrated use of cyclopropylamine in the synthesis of complex biologically active derivatives further underscores the value of this structural motif. sigmaaldrich.com

Structure Activity Relationship Sar and Ligand Design Investigations of N Cyclopropylmethyl Pyrimidin 2 Amine Derivatives

Systematic Variation of Substituents on the Pyrimidine (B1678525) Scaffold

The pyrimidine core is a versatile scaffold that allows for substitution at multiple positions, significantly influencing the molecule's interaction with its biological target. semanticscholar.org Studies on pyrimidine-4-carboxamide derivatives, which incorporate the N-(cyclopropylmethyl)pyrimidin-2-amine moiety, have systematically explored the impact of substituents at the R2 and R3 positions of the pyrimidine ring. acs.org

Initial investigations focused on modifying a high-throughput screening hit, which featured an N-methylphenethylamine group at R2 and a morpholine group at R3. nih.gov The exploration of various amine, heteroaromatic, and phenolic nucleophiles at these positions has been a key strategy. acs.org For instance, replacing the morpholine group at R3 with smaller, more polar groups like (S)-3-hydroxypyrrolidine led to a significant increase in activity. acs.orgnih.gov This highlights the sensitivity of the target's binding pocket to the size and polarity of the substituent at this position.

Similarly, variations at the R2 position have demonstrated that this site can accommodate a range of substituents, with direct implications for potency. The introduction of groups that can form specific interactions, such as hydrogen bonds or hydrophobic contacts, has been a guiding principle in the design of more potent analogs. researchgate.net The cytotoxic potential of some pyrimidine derivatives is enhanced by minimal substitution on N-aryl rings and selective halogenation. nih.gov

The following table summarizes the effects of systematic variations on the pyrimidine scaffold of pyrimidine-4-carboxamide inhibitors of NAPE-PLD.

CompoundR1 SubstituentR2 SubstituentR3 SubstituentpIC50
Hit Compound CyclopropylmethylamideN-methylphenethylamineMorpholine5.57
Analog 1 Cyclopropylmethylamide(S)-3-phenylpiperidineMorpholine6.11
Analog 2 (LEI-401) Cyclopropylmethylamide(S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine7.14
Analog 3 Cyclopropylmethylamide(R)-3-phenylpiperidine(S)-3-hydroxypyrrolidine6.64
Analog 4 Cyclopropylmethylamide(S)-3-phenylpiperidineDimethylamine6.36

Data sourced from studies on NAPE-PLD inhibitors. acs.orgnih.gov

Impact of Cyclopropylmethyl Group Modifications on Biological Interactions

The N-(cyclopropylmethyl) group is a crucial component of the core structure, often involved in critical binding interactions. The unique structural and electronic properties of the cyclopropane (B1198618) ring can significantly influence a compound's biological activity. researchgate.net Modifications to this group, therefore, provide valuable insights into the SAR.

In the context of N-(cyclopropylmethyl)-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines, the N-cyclopropylmethyl group was found to be essential for high-affinity binding to the kappa opioid receptor (KOR). nih.gov While systematic modifications of this specific group on pyrimidin-2-amine are not extensively detailed in the provided context, the broader principles of cyclopropane in drug design are well-established. The rigidity of the cyclopropane ring can help in positioning adjacent functional groups optimally for interaction with a receptor. nih.gov

Alterations such as introducing substituents on the cyclopropyl (B3062369) ring or changing the ring size (e.g., to cyclobutyl) can probe the steric and electronic requirements of the binding pocket. Such modifications can affect the compound's metabolic stability and conformational preferences, thereby altering its biological profile. researchgate.netunl.pt

Conformational Restriction Studies in Ligand Optimization

Conformational restriction is a powerful strategy in ligand design to enhance potency and selectivity by reducing the entropic penalty upon binding to a target. nih.gov By locking a flexible molecule into its bioactive conformation, it is possible to achieve a more favorable interaction with the receptor.

A notable example is the conformational restriction of the flexible N-methylphenethylamine group in the initial pyrimidine-4-carboxamide hit compound. nih.govresearchgate.net Replacing this linear group with a more rigid (S)-3-phenylpiperidine ring resulted in a 3-fold increase in inhibitory potency. acs.orgnih.gov This modification effectively constrained the orientation of the phenyl group, aligning it favorably within the binding site. Further studies on N-naphthyl-cyclopenta[d]pyrimidines have also shown that hindered rotation around the scaffold, which restricts conformation, can lead to significant differences in biological activity. nih.gov A conformationally restricted analog was found to be inactive, while a more flexible counterpart with free rotation was highly potent, indicating that the optimal conformation is critical. nih.gov

These studies underscore the importance of 3-D conformational shape in determining the biological activity of pyrimidine derivatives. nih.gov Computational methods, alongside experimental techniques like NOESY NMR, are often employed to understand the conformational preferences of these molecules. nih.gov

Influence of Nitrogen Atom Contributions on Biological Potency

The nitrogen atoms within the pyrimidine ring are fundamental to its chemical properties and its ability to interact with biological targets. mdpi.com They influence the ring's electron distribution, making it π-deficient, which facilitates nucleophilic aromatic substitution. wikipedia.org The nitrogen atoms can also act as hydrogen bond acceptors, a critical interaction in many ligand-receptor binding events. nih.gov

To investigate the role of the pyrimidine nitrogens, researchers have synthesized pyridine (B92270) analogs where one of the nitrogen atoms is replaced by a carbon atom. acs.org In the study of pyrimidine-4-carboxamides, replacing the pyrimidine core with a pyridine scaffold led to a significant decrease or complete loss of inhibitory activity against NAPE-PLD. This finding strongly suggests that both nitrogen atoms at positions 1 and 3 are crucial for the compound's biological function, likely participating in key hydrogen bonding interactions within the enzyme's active site. nih.gov The specific placement of these nitrogen atoms is therefore a critical determinant of biological potency.

Optimization of Lipophilicity and Other Physicochemical Parameters Relevant to Target Engagement

Optimizing physicochemical properties, particularly lipophilicity, is a critical aspect of drug design to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles, as well as potent target engagement. researchgate.net High lipophilicity can lead to poor solubility and non-specific binding, while very low lipophilicity can hinder membrane permeability.

In the development of pyrimidine-4-carboxamide inhibitors, a key optimization step involved reducing the lipophilicity of the initial hit compound. nih.govresearchgate.net The replacement of a morpholine group with a smaller and more polar (S)-3-hydroxypyrrolidine substituent successfully reduced lipophilicity. acs.orgnih.gov This change not only improved the physicochemical profile but also resulted in a remarkable 10-fold increase in activity when combined with other optimal substitutions. acs.orgnih.gov This demonstrates that optimizing lipophilicity can have a synergistic effect on potency, likely by reducing non-specific binding and improving the compound's solubility and accessibility to the target's active site.

The following table illustrates the optimization of physicochemical properties and its impact on the activity of NAPE-PLD inhibitors.

CompoundR3 SubstituentCalculated LogP (cLogP)pIC50
Analog 1 Morpholine4.46.11
Analog 2 (LEI-401) (S)-3-hydroxypyrrolidine3.57.14

Data sourced from studies on NAPE-PLD inhibitors. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are innovative strategies employed to discover novel chemotypes with improved properties while retaining the desired biological activity. chemrxiv.org Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold, which can lead to new intellectual property and improved ADME characteristics. nih.gov Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a more focused approach to fine-tune a molecule's characteristics. nih.gov

In the context of 2-amino pyrimidine (2-AP) derivatives, a scaffold hopping strategy was successfully employed to generate new analogs that inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This was achieved by replacing a 2-aminoimidazole (2-AI) heterocycle with the 2-AP scaffold. nih.gov While the lead compound from this effort showed comparable activity to previously reported compounds, this work demonstrates the utility of scaffold hopping in identifying new active series. nih.gov

Bioisosteric replacement has also been a key strategy. For instance, the pyrimidine ring itself is often considered a bioisostere for phenyl and other aromatic systems, offering improved medicinal chemistry properties. semanticscholar.org In other studies, the amide bond in certain derivatives has been replaced with bioisosteres like a 1,2,3-triazole ring to improve neuroprotective activity. nih.gov This type of replacement can enhance metabolic stability and alter the hydrogen bonding capacity of the molecule. nih.gov

Pharmacological and Biological Research on N Cyclopropylmethyl Pyrimidin 2 Amine and Its Analogues Preclinical and Mechanistic Focus

Enzyme Inhibition Studies

Protein Kinase Inhibition and Receptor Modulation

The pyrimidine (B1678525) scaffold is a foundational structure in the development of small molecules designed to modulate the activity of protein kinases and cellular receptors. Analogues of N-(cyclopropylmethyl)pyrimidin-2-amine have been investigated for their potential to interact with these critical signaling proteins. Research has demonstrated that various diaminopyrimidine-based compounds can act as potent and selective inhibitors of key kinases involved in cancer progression. For instance, a series of diaminopyrimidine derivatives showed significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) containing the T790M resistance mutation. nih.gov In these inhibitors, the pyrimidine ring positions itself to form crucial hydrogen bonds within the kinase's active site, interacting with residues such as Met790. nih.gov

Similarly, N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been developed as selective Janus kinase 2 (JAK2) inhibitors. One potent compound from this series, 13ac, demonstrated an IC50 value of 3 nM against JAK2 kinase. ku.edu Further studies have explored pyrazolopyrimidine inhibitors of protein kinase D (PKD), which are effective in blocking prostate cancer cell proliferation. researchgate.net Other research has focused on developing trisubstituted morpholinopyrimidines as inhibitors of PI3 Kinase, a central node in cell signaling pathways. nih.gov

Beyond kinase inhibition, pyrimidine analogues featuring the N-(cyclopropylmethyl)amino group have been synthesized and evaluated as receptor antagonists. Specifically, thiazolo[4,5-d]pyrimidine derivatives have been designed as corticotropin-releasing factor (CRF) receptor antagonists, which are of interest for treating stress-related disorders. nih.govmdpi.com

Target ClassSpecific TargetPyrimidine Analogue ClassObserved Preclinical Effect
Protein KinaseEGFR (T790M)DiaminopyrimidinesSelective inhibition of mutant EGFR over wild-type. nih.gov
Protein KinaseJAK2N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-aminesPotent and selective JAK2 inhibition (IC50 = 3 nM for lead compound). ku.edu
Protein KinaseProtein Kinase D (PKD)PyrazolopyrimidinesATP-competitive inhibition of PKD isoforms. researchgate.net
Protein KinasePI3 KinaseTrisubstituted MorpholinopyrimidinesInhibition of AKT phosphorylation, a downstream marker of PI3K activity. nih.gov
ReceptorCRF1 ReceptorThiazolo[4,5-d]pyrimidinesBinding affinity and potential antagonist activity at CRF1 receptors. mdpi.com

Antimicrobial and Antiviral Activities of Pyrimidine Derivatives (in vitro)

The pyrimidine nucleus is a constituent of a wide array of compounds demonstrating significant in vitro antimicrobial and antiviral properties.

Antimicrobial Activity Numerous studies have synthesized and evaluated pyrimidine derivatives against various bacterial and fungal strains. For example, a series of pyrimidine derivatives incorporating 1,3,4-thiadiazole and 1,2,4-triazole moieties showed promising antibacterial activity when compared against the standard drug ciprofloxacin. Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria revealed that triazole-substituted compounds had higher inhibition. Other research has confirmed the efficacy of novel pyrimidine compounds against strains such as Bacillus subtilis. The broad-spectrum potential of pyrimidines is highlighted by their activity as antibacterial, antifungal, and antitubercular agents.

Antiviral Activity The structural similarities of pyrimidine derivatives to nucleobases make them prime candidates for antiviral drug development. A wide variety of pyrimidine molecules have been produced and tested for antiviral activity. Research has shown that certain pyrimidine derivatives exhibit remarkable efficacy against viruses such as the human coronavirus 229E (HCoV-229E). The antiviral potential of this class of compounds extends to a range of other viruses, including influenza virus, herpes virus, hepatitis B and C (HCV), and human immunodeficiency virus (HIV). However, not all derivatives show broad activity; one study evaluating a series of new pyrimidine analogues found no significant inhibition of HIV-1 or HIV-2 replication in cell culture.

Activity TypePyrimidine Derivative ClassTested PathogensKey In Vitro Findings
AntibacterialTriazole-substituted pyrimidinesS. aureus, P. aeruginosa, E. coliShowed higher inhibition compared to thiadiazole derivatives.
AntibacterialPyronyl-substituted pyrimidinesB. subtilis, P. aeruginosaDemonstrated mild activity against Gram-positive bacteria.
AntifungalVarious novel pyrimidinesCandida albicansActivity investigated using disk-diffusion methods.
Antiviral4,7-disubstituted pyrimido[4,5-d]pyrimidinesHuman coronavirus 229E (HCoV-229E)Compounds with a cyclopropylamino group showed remarkable efficacy.
AntiviralGeneral pyrimidine analoguesHIV-1, HIV-2, HCVSome compounds yielded a 50% effective concentration in the HCV replicon system, but none inhibited HIV replication.

Anti-inflammatory Effects and Mechanisms (in vitro)

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties, with research focusing on their mechanisms of action in various in vitro models. A primary mechanism by which these compounds exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.

Several studies have highlighted the potential of pyrimidine derivatives as selective COX-2 inhibitors. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. In vitro assays demonstrated that certain pyrimidine derivatives exhibit high selectivity towards COX-2, with performance comparable to or exceeding that of established drugs like meloxicam and piroxicam.

Beyond COX inhibition, the anti-inflammatory profile of pyrimidine derivatives is supported by other mechanisms. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, these compounds have been shown to inhibit cell growth in a dose-dependent manner. Furthermore, some derivatives possess antioxidant properties, reducing levels of reactive oxygen species (ROS) in inflammatory cell models. Other mechanistic studies have pointed to the inhibition of p38α MAP kinase as another way pyrimidine analogues can produce an anti-inflammatory effect in vitro.

Pyrimidine DerivativeIn Vitro ModelMechanism/EffectFinding
Derivatives L1 and L2COX-1/COX-2 enzymatic assaysCOX InhibitionShowed high selectivity towards COX-2, outperforming piroxicam.
Derivatives L1 and L2LPS-stimulated THP-1 cellsInhibition of Inflammatory Cell GrowthDemonstrated dose-dependent inhibition of cell growth.
Derivatives L1 and L2THP-1 inflammatory cell modelAntioxidant ActivityReduced levels of reactive oxygen species (ROS).
Pyrazolo-pyrimidine analoguesEnzymatic assayMAP Kinase InhibitionDemonstrated inhibition of p38α MAP kinase.

Anticancer Activity Profiling in Cellular and Preclinical in vivo Models (non-human)

The pyrimidine scaffold is a privileged structure in oncology research, with numerous analogues demonstrating potent antiproliferative activity across a wide range of cancer cell lines and in preclinical animal models.

In vitro studies have established the cytotoxic effects of pyrimidine derivatives against various human cancer cell lines. Thiazolo[4,5-d]pyrimidine derivatives, for instance, have shown activity against melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT) cell lines. Similarly, pyrido[2,3-d]pyrimidine derivatives displayed strong cytotoxicity against the A549 human alveolar basal epithelial cell line. The antiproliferative effects of steroidal pyrimidines have also been evaluated, yielding GI50 values in the micromolar range against several human tumor cell lines, including those for prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer.

The anticancer potential of these compounds has been validated in non-human in vivo models. Oral administration of pyrimidopyrimidine derivatives was shown to inhibit the growth of established human xenografts in athymic mice, including vulval and head and neck squamous cell carcinomas. In another preclinical study, a selective JAK2 inhibitor based on a pyrimidine scaffold demonstrated significant tumor growth inhibition (82.3%) in a SET-2 xenograft model. ku.edu This compound also ameliorated disease symptoms in an allograft model of myeloproliferative neoplasms. ku.edu

Pyrimidine Analogue ClassCancer Cell Line/ModelKey Finding (Activity Metric)
Thiazolo[4,5-d]pyrimidinesA375 (melanoma), DU145 (prostate)Demonstrated antiproliferative activity in NCI-60 screen.
Pyrido[2,3-d]pyrimidinesA549 (lung adenocarcinoma)Derivative 2d showed the strongest cytotoxic effects.
Steroidal PyrimidinesPC-3 (prostate), MCF-7 (breast), HT-29 (colon)Exhibited GI50 values in the micromolar range.
Thieno[2,3-d]pyrimidinesMCF-7, MDA-MB-231 (breast)Compound 2 showed the best antiproliferative effect (IC50 = 0.013 µM).
Pyrimidopyrimidines (BIBX1382)Human xenografts in athymic miceOral administration inhibited tumor growth.
N-(pyrimidin-2-yl)tetrahydroisoquinolinesSET-2 xenograft model82.3% tumor growth inhibition. ku.edu

The anticancer effects of pyrimidine derivatives are mediated through diverse cellular mechanisms. A primary mode of action is the induction of cell cycle arrest. For example, pyrazolopyrimidine inhibitors of PKD were found to block prostate cancer cell proliferation by inducing a G2/M phase arrest. researchgate.net Other pyrimidine-based EGFR inhibitors were shown to increase the sub-G1 cell population, which is indicative of apoptosis.

Induction of apoptosis is a common mechanism for these compounds. Mechanistic studies have revealed that certain pyrimidine derivatives can alter the mitochondrial membrane potential and increase the levels of reactive oxygen species, key events in the intrinsic apoptotic pathway. The mode of cell death was confirmed to be apoptotic through Annexin V assays.

Another well-established mechanism for pyrimidine analogues, particularly thienopyrimidines, is the inhibition of thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA, and its inhibition disrupts DNA replication, leading to cell death. Furthermore, investigations into drug resistance mechanisms have studied the interaction of steroidal pyrimidines with P-glycoprotein 1 (P-gp), a membrane pump that expels xenobiotics from cancer cells.

A significant mechanism underlying the anticancer activity of many pyrimidine analogues is the modulation of growth factor receptors, particularly the Epidermal Growth Factor Receptor (EGFR). Overexpression of EGFR is common in many cancers and is associated with aggressive tumor behavior.

Pyrimidine-based compounds have been designed as selective EGFR kinase inhibitors. These molecules act by blocking the ATP-binding site of the receptor, thereby preventing its autophosphorylation and the activation of downstream signaling pathways. In vitro studies have confirmed that these inhibitors can block EGF-induced phosphorylation of EGFR and prevent the subsequent activation of the MAPK pathway. This inhibition of signaling translates into a potent and selective halt of thymidine incorporation into EGFR-expressing cells.

In a preclinical in vivo model using rat mammary adenocarcinoma cells, a pyrimido-pyrimidine analogue was shown to abrogate the growth-stimulatory effect of EGF on a highly metastatic cell line. Furthermore, in human tumor xenografts, the inhibition of tumor growth by a pyrimidopyrimidine inhibitor coincided with reduced levels of phosphorylated EGFR (pEGFR) and the proliferation marker Ki-67 in vivo, directly linking receptor modulation to the antiproliferative effect.

A novel anticancer mechanism associated with pyrimidine analogues involves the disruption of the perinucleolar compartment (PNC). The PNC is a distinct subnuclear structure found at the periphery of the nucleolus, and its prevalence is positively correlated with cancer progression and metastatic potential, making it a unique marker for aggressive cancers.

Applications as Biochemical Probes for Enzyme Activity and Signaling Pathways

Analogues of this compound, particularly those featuring a cyclopropylamino-pyrimidine core, have emerged as valuable tools in biochemical research. These compounds serve as selective inhibitors for specific enzymes, enabling the detailed investigation of cellular signaling pathways. Their utility as biochemical probes stems from their ability to potently and selectively target key proteins, thereby allowing researchers to elucidate the roles of these proteins in various biological processes.

A notable example is the development of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine analogues as potent and selective inhibitors of Casein Kinase 2, alpha 1 (CSNK2A1), a serine/threonine kinase involved in a myriad of cellular processes. nih.gov One such analogue, SGC-CK2–1, has been identified as a chemical probe for CSNK2A. nih.gov These probes are instrumental in studying the kinase's function in cell signaling cascades. X-ray crystallography studies have revealed that the cyclopropylamino-pyrimidine core, along with other structural features, contributes to the potent inhibitory activity of these compounds. nih.gov

The development of these probes has been crucial for in vivo studies to validate host kinases as potential antiviral drug targets. nih.gov Although some of these analogues exhibit poor pharmacokinetic properties that can limit their utility in animal models, strategies are being developed to overcome these limitations. nih.gov The research into these pyrimidine-based inhibitors underscores their importance as biochemical probes for dissecting complex signaling networks.

Compound ClassTarget EnzymeApplication as Biochemical ProbeKey Findings
3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidinesCasein Kinase 2, alpha 1 (CSNK2A1)Elucidation of CSNK2A's role in cellular signaling and as a potential antiviral target.Potent and selective inhibition of CSNK2A. nih.gov Pharmacokinetic properties can be a limitation for in vivo studies. nih.gov

Ectoparasiticidal and Pest Control Applications in Agriculture and Veterinary Science (non-human)

Derivatives of pyrimidine-amine compounds have demonstrated significant potential in the fields of agriculture and veterinary science as ectoparasiticides and pest control agents. nih.gov The core pyrimidine structure is a key pharmacophore in a variety of biologically active molecules, including those with insecticidal and fungicidal properties. nih.govd-nb.info

Research into novel pyrimidin-4-amine derivatives has shown excellent insecticidal activity against various agricultural pests such as Mythimna separata (armyworm), Aphis medicagini (aphid), and Tetranychus cinnabarinus (spider mite). nih.gov These compounds have also exhibited fungicidal activity against pathogens like Pseudoperonospora cubensis (downy mildew). nih.gov

The mechanism of action for some of these pyrimidine-based pesticides involves the inhibition of key enzymes in the nervous system of insects. For instance, certain pyrimidin-4-amine derivatives have been shown to interact with acetylcholinesterase (AChE), a critical enzyme for nerve function. nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of AChE, leading to its inhibition and subsequent insecticidal effect. nih.gov This mode of action is crucial for managing the development of pesticide resistance, as it can differ from that of existing commercial pesticides. nih.gov

The development of such compounds provides a promising avenue for the creation of new and effective crop protection and veterinary pest management solutions.

Compound ClassTarget Pests/PathogensMechanism of Action (where known)
Pyrimidin-4-amine derivativesMythimna separata, Aphis medicagini, Tetranychus cinnabarinusInhibition of acetylcholinesterase (AChE) nih.gov
Pyrimidin-4-amine derivativesPseudoperonospora cubensisNot specified in the provided context.

Computational and Theoretical Studies of N Cyclopropylmethyl Pyrimidin 2 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method helps in understanding drug-receptor interactions, binding affinity, and the orientation of the molecule at the target site. nih.gov For pyrimidine (B1678525) derivatives, molecular docking studies have been instrumental in identifying potential lead compounds for various therapeutic targets. nih.govresearchgate.net

In studies on related pyrimidine analogues, molecular docking has been used to assess their binding potential within the active sites of proteins like cyclin-dependent kinase 8 (CDK8) and E. coli DNA gyrase B. nih.govresearchgate.net These analyses reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the pyrimidine core often acts as a scaffold, with substituents forming specific contacts with amino acid residues in the binding pocket. The binding affinity is often quantified by a docking score, with more negative values indicating stronger binding.

Table 1: Representative Molecular Docking Results for Pyrimidine Derivatives

Compound Class Protein Target Key Interactions Noted Reference
Pyrimidine Analogues CDK8 (PDB: 5FGK) Hydrogen bonding, hydrophobic interactions within the binding pocket. nih.gov
Pyrimidin-2-amine Derivatives E. coli DNA gyrase B (PDB: 1KZN) Favorable binding interactions at the active site. researchgate.net
Thiazolo[3,2-a]pyridine Derivatives SARS-CoV-2 Mpro (PDB: 7CWL, 6LU7) Binding affinities ranging from -7.556 to -8.731 kcal/mol. samipubco.com

This table is interactive and can be sorted by column.

These studies suggest that N-(cyclopropylmethyl)pyrimidin-2-amine would likely engage in similar interactions, with the pyrimidine ring forming a core binding element and the cyclopropylmethyl group exploring hydrophobic pockets within a target protein.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules. nih.govmodern-journals.com These methods are used to compute optimized geometries, electronic properties like frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.govresearchgate.net

For pyrimidine-based systems, DFT calculations have been employed to validate structural assignments made through experimental techniques like NMR. nih.gov The analysis of HOMO and LUMO energies helps in understanding the charge transfer within the molecule and its chemical reactivity. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability.

Studies on related heterocyclic systems show that the distribution of electron density, as visualized by the MEP, can identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net Such analyses are critical for predicting how the molecule might interact with biological macromolecules.

X-ray Crystallography for Ligand-Target Complex Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes with proteins. This technique provides precise information on bond lengths, bond angles, and the exact conformation of a ligand within a protein's binding site.

While X-ray crystallography is a powerful tool, specific crystallographic data for a complex involving this compound and a protein target is not widely available in published literature. However, were such data available, it would offer unambiguous proof of the binding mode, revealing the specific noncovalent interactions that anchor the ligand to its target. This empirical data is invaluable for validating and refining the predictions made by molecular docking simulations.

Analysis of Noncovalent Interactions and Supramolecular Networks

The stability of a ligand-protein complex is governed by a network of noncovalent interactions. These include hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-stacking interactions. Computational studies on pyrimidine derivatives consistently highlight the importance of the pyrimidine nitrogen atoms as hydrogen bond acceptors. mdpi.com

In the context of this compound, the amine group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as acceptors. The cyclopropylmethyl group is likely to engage in favorable van der Waals and hydrophobic interactions within a nonpolar cavity of a target protein. The analysis of these interactions, often performed using data from molecular docking or molecular dynamics simulations, is crucial for explaining the molecular basis of binding affinity and selectivity.

Prediction of Molecular Properties and Reactivity Descriptors

Computational methods are widely used to predict various physicochemical and pharmacokinetic properties of molecules. These predictions help in the early stages of drug discovery to assess the "drug-likeness" of a compound. For this compound and its analogues, several key properties can be calculated.

Reactivity descriptors, derived from quantum chemical calculations, offer insights into the chemical behavior of the molecule. These include electronegativity, chemical hardness, and softness, which are calculated from the HOMO and LUMO energies. modern-journals.com

Table 2: Predicted Molecular Properties for a Related Compound (N-[1-(aminomethyl)cyclopropyl]pyrimidin-2-amine)

Property Value Reference
Molecular Weight 164.21 g/mol nih.gov
XLogP3-AA 0 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov
Rotatable Bond Count 3 nih.gov

This table is interactive and can be sorted by column. Data is for a structurally similar compound.

These predicted properties suggest that molecules in this class possess characteristics favorable for bioavailability.

Conformation Analysis and Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. nih.govnih.gov Conformation analysis, performed using both experimental methods like NOESY NMR and computational techniques, explores the different spatial arrangements of a molecule's atoms. nih.gov For flexible molecules, understanding the preferred conformations and the energy barriers between them is key.

In studies of related N-substituted pyrimidines, it has been shown that hindered rotation around certain bonds can have a significant impact on biological activity. nih.govnih.gov For this compound, the key rotatable bond is between the methylene (B1212753) group and the amine nitrogen.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, both in solution and when bound to a protein. samipubco.com MD simulations of ligand-protein complexes can assess the stability of the binding pose predicted by docking. samipubco.com The root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation is often used to measure this stability. Such simulations can reveal subtle conformational changes in both the ligand and the protein upon binding.

Advanced Analytical Techniques in the Characterization of N Cyclopropylmethyl Pyrimidin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(cyclopropylmethyl)pyrimidin-2-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment. uobasrah.edu.iqresearchgate.net

In the ¹H NMR spectrum, the protons of the pyrimidine (B1678525) ring exhibit characteristic chemical shifts. Due to the electron-withdrawing nature of the nitrogen atoms, the ring protons are deshielded. Specifically, the proton at the C-2 position (if unsubstituted) appears furthest downfield, followed by the H-4 and H-6 protons, with the H-5 proton being the most shielded. ipb.pt For this compound, the protons of the cyclopropylmethyl group show distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the amine nitrogen typically appear as a doublet, while the methine proton (-CH-) and methylene protons (-CH₂-) of the cyclopropane (B1198618) ring resonate in the upfield region, characteristic of strained ring systems. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. uobasrah.edu.iq The carbon atoms of the pyrimidine ring are observed in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituent. ipb.pt The carbons of the cyclopropylmethyl group are found in the aliphatic region of the spectrum. The application of two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the definitive assignment of all proton and carbon signals by correlating connected atoms. core.ac.uk

Predicted NMR Data for this compound

The following table presents the predicted ¹H and ¹³C NMR chemical shifts (δ) for the title compound, based on data from analogous pyrimidine derivatives and cyclopropyl-containing structures. ipb.ptchemicalbook.comcore.ac.uk

Predicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
ProtonExpected Shift (δ)CarbonExpected Shift (δ)
H-4, H-6 (pyrimidine)~8.3C-2 (pyrimidine)~163
H-5 (pyrimidine)~6.6C-4, C-6 (pyrimidine)~158
NH (amine)VariableC-5 (pyrimidine)~110
CH₂ (methylene)~3.2CH₂ (methylene)~48
CH (cyclopropyl)~1.0CH (cyclopropyl)~11
CH₂ (cyclopropyl)~0.2 - 0.5CH₂ (cyclopropyl)~4

Mass Spectrometry (MS) Applications (e.g., Electrospray Ionization)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a particularly valuable "soft ionization" method for molecules like this compound, as it minimizes fragmentation during the ionization process, ensuring the molecular ion is readily observed. wikipedia.orglibretexts.orgnih.gov

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov For aminopyrimidine derivatives, analysis is typically performed in positive ion mode, where the basic nitrogen atoms are easily protonated, forming a pseudomolecular ion [M+H]⁺. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), which breaks the molecule into characteristic fragment ions. nih.gov The resulting fragmentation pattern serves as a fingerprint for the molecule, confirming its identity. For instance, in the analysis of the related compound 4-cyclopropyl-6-methyl-2-pyrimidinamine, the precursor ion [M+H]⁺ at m/z 150.1026 is fragmented to yield specific product ions, confirming the connectivity of the pyrimidine and cyclopropyl (B3062369) moieties. nih.gov

Illustrative LC-ESI-MS/MS Parameters for a Cyclopropyl Pyrimidine Amine Derivative

The data below are from the analysis of 4-cyclopropyl-6-methyl-2-pyrimidinamine and demonstrate a typical ESI-MS/MS experiment. nih.gov

ParameterValue/Condition
InstrumentQ Exactive Plus Orbitrap
Ionization ModePositive
Ionization MethodElectrospray Ionization (ESI)
Precursor Adduct[M+H]⁺
Precursor m/z150.1026
Fragmentation ModeHCD (Higher-Energy C-Trap Dissociation)
Major Fragment Ion (m/z)133.0761

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC-DAD, ELSD)

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are essential for assessing the purity of this compound and for the separation of the final product from starting materials, byproducts, or degradation products. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov

Detection can be achieved using various detectors. A Diode Array Detector (DAD) measures absorbance across a range of UV-Vis wavelengths simultaneously. nih.gov This is highly suitable for pyrimidine derivatives, which contain a UV-absorbing chromophore. nih.gov The method allows for quantification and purity assessment based on the absorption at a specific wavelength (λmax), such as the 275 nm wavelength used for one pyrimidine derivative. nih.gov

An Evaporative Light Scattering Detector (ELSD) can be used as an alternative or complementary detector. ELSD is a quasi-universal detector that is not dependent on the chromophoric properties of the analyte. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it suitable for detecting compounds with poor UV absorbance and for gradient elution methods where the mobile phase's UV absorbance changes. researchgate.netnih.gov The purity of synthesized compounds is often checked initially by thin-layer chromatography (TLC) before quantitative HPLC analysis. ijprajournal.com

Typical HPLC Method Parameters for a Cyclopropyl Pyrimidine Amine Derivative

The following parameters, used for the analysis of 4-cyclopropyl-6-methyl-2-pyrimidinamine, illustrate a standard HPLC method. nih.gov

ParameterCondition
TechniqueReversed-Phase HPLC
ColumnXBridge C18, 3.5 µm, 2.1x50mm
Mobile PhaseAcetate buffer (pH 4.0) and Methanol gradient
DetectorDAD or ESI-MS
Retention Time2.394 min

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles. For N-substituted pyrimidine derivatives, X-ray crystallography reveals crucial information about the molecular conformation, such as the dihedral angle between the pyrimidine ring and its substituents, and details of intermolecular interactions like hydrogen bonding and π-stacking that dictate the crystal packing. nih.gov

In the crystal structure of a related compound, N-(3-methylphenyl)pyrimidin-2-amine, two independent molecules were found in the asymmetric unit, differing in the twist between the pyrimidine and phenyl rings. nih.gov The analysis showed that one molecule forms centrosymmetric dimers through hydrogen bonds, while the second participates in forming a larger tetrameric aggregate. nih.gov Such detailed structural insights are critical for understanding the physicochemical properties of the solid material and for designing crystalline forms with desired characteristics.

Representative Crystal Data for an N-Substituted Pyrimidin-2-amine

The following table provides the crystallographic data for N-(3-methylphenyl)pyrimidin-2-amine, illustrating the type of information obtained from an X-ray diffraction study. nih.gov

ParameterValue
Chemical FormulaC₁₁H₁₁N₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.4461 (10)
b (Å)10.0946 (11)
c (Å)11.6266 (13)
α (°)80.401 (1)
β (°)82.745 (2)
γ (°)66.005 (1)
Volume (ų)996.55 (19)
Z4

Advanced Spectroscopic Methods (e.g., UV-Vis, IR) in Mechanistic Studies

In addition to primary structural characterization, spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are vital for confirming functional groups and investigating electronic properties, which can be applied to mechanistic studies.

Infrared (IR) Spectroscopy provides information on the vibrational modes of a molecule, allowing for the identification of specific functional groups. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching for both the aromatic pyrimidine ring and the aliphatic cyclopropylmethyl group, C=N and C=C stretching vibrations within the pyrimidine ring, and N-H bending. researchgate.netcore.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. nih.gov The pyrimidine ring is a chromophore that exhibits characteristic π → π* and n → π* transitions. rsc.org The position and intensity of the absorption maximum (λmax) are sensitive to substitution on the ring. UV-Vis spectroscopy is frequently used in quantitative analysis following Beer-Lambert Law and to monitor reactions involving chromophoric changes. nih.gov For example, a UV-Vis method was developed for a pyrimidine derivative that was monitored at a λmax of 275 nm. nih.gov

Expected IR Absorption Bands for this compound

This table summarizes the key vibrational frequencies anticipated in the IR spectrum of the title compound, based on data for pyrimidines and amines. researchgate.netcore.ac.uk

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=C, C=N (ring)Stretching1525 - 1600
N-H (amine)Bending1500 - 1550

Conclusion and Future Research Directions

Synthesis and Derivatization Innovations

The synthesis of N-(cyclopropylmethyl)pyrimidin-2-amine and its derivatives leverages both classical and modern synthetic methodologies, with a continuous drive towards efficiency, diversity, and scalability. The primary synthetic challenge often lies in the selective N-alkylation or N-arylation of the 2-aminopyrimidine (B69317) core.

Innovations in synthetic approaches are focused on improving reaction yields, minimizing by-products, and allowing for a broader range of functional group tolerance. One of the most significant advancements has been the application of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method has proven to be a versatile tool for the N-arylation of 2-aminopyrimidines, enabling the synthesis of a diverse library of derivatives with various aromatic and heteroaromatic substituents.

Derivatization of the this compound scaffold is primarily focused on three key positions: the N-cyclopropylmethyl group, the pyrimidine (B1678525) ring, and the exocyclic amine. Modifications to the cyclopropylmethyl moiety can influence the compound's lipophilicity and metabolic stability. Substitutions on the pyrimidine ring, typically at the 4- and 6-positions, are crucial for modulating target-specific interactions and can be achieved through nucleophilic aromatic substitution or cross-coupling reactions. Furthermore, the exocyclic amine can be further functionalized to introduce additional pharmacophoric features.

Table 1: Synthetic Strategies for this compound Derivatives
Synthetic MethodDescriptionKey Reagents/CatalystsAdvantagesChallenges
Buchwald-Hartwig AminationPalladium-catalyzed N-arylation of the 2-aminopyrimidine core.Palladium catalysts (e.g., Pd(OAc)2), phosphine (B1218219) ligands (e.g., XPhos), and a base.High functional group tolerance, good to excellent yields.Cost of catalyst and ligands, potential for catalyst poisoning.
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group on the pyrimidine ring by a nucleophile.Activated pyrimidine (e.g., 2-chloro or 2-fluoropyrimidine) and cyclopropylmethylamine.Simple procedure, readily available starting materials.Limited to activated pyrimidine rings, may require harsh reaction conditions.
Reductive AminationReaction of a pyrimidine-2-carbaldehyde with cyclopropylmethylamine followed by reduction.A reducing agent (e.g., NaBH(OAc)3).Mild reaction conditions, good for introducing secondary amines.Requires the synthesis of the corresponding aldehyde.
One-Pot/Multicomponent ReactionsCombining multiple reaction steps into a single synthetic operation.Varies depending on the specific reaction sequence.Increased efficiency, reduced waste.Can be challenging to optimize.

Emerging Biological Targets and Mechanistic Insights

Derivatives of this compound have shown significant promise as modulators of various biological targets, with a particular emphasis on protein kinases. The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, and the N-cyclopropylmethyl group can provide favorable interactions within the ATP-binding pocket.

Recent research has identified several emerging biological targets for this class of compounds:

Cyclin-Dependent Kinases (CDKs): Certain this compound derivatives have demonstrated inhibitory activity against CDKs, which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention. The mechanism of action of these inhibitors typically involves competitive binding to the ATP-binding site of the CDK, thereby preventing the phosphorylation of its downstream substrates and inducing cell cycle arrest.

Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs): The N-(cyclopropylmethyl) group has been incorporated into pyrrolo[2,3-d]pyrimidine scaffolds to target PfCDPKs, which are essential for the life cycle of the malaria parasite. mdpi.com These kinases are not present in humans, offering the potential for selective toxicity against the parasite. mdpi.com The inhibitory mechanism is also based on competition with ATP for binding to the kinase domain.

Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) Complex: In the context of DNA damage response, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. tandfonline.com This complex plays a crucial role in DNA repair pathways, and its inhibition can sensitize cancer cells to DNA-damaging agents. tandfonline.com While not a direct derivative of this compound, this finding highlights the potential of the broader pyrimidine-amine scaffold to engage with non-kinase targets.

Mechanistic studies of these compounds often involve a combination of biochemical assays, cell-based assays, and structural biology techniques. X-ray crystallography has been instrumental in elucidating the binding modes of 2-aminopyrimidine derivatives within the active sites of their target proteins, providing valuable insights for structure-based drug design.

Table 2: Emerging Biological Targets for this compound Derivatives
Biological TargetTherapeutic AreaMechanism of ActionKey Structural Features
Cyclin-Dependent Kinases (CDKs)OncologyATP-competitive inhibition of kinase activity, leading to cell cycle arrest.2-aminopyrimidine core for hinge binding; substituents at positions 4 and 6 for selectivity.
Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs)Infectious Diseases (Malaria)Selective ATP-competitive inhibition of parasite-specific kinases. mdpi.comFused pyrimidine scaffold (e.g., pyrrolo[2,3-d]pyrimidine) with N-cyclopropylmethyl group. mdpi.com
Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1)OncologyInhibition of deubiquitinase activity, leading to enhanced DNA damage. tandfonline.comSubstituted 2-phenylpyrimidin-4-amine core. tandfonline.com

Advances in Computational Design and Prediction

Computational chemistry has become an indispensable tool in the design and optimization of this compound derivatives. A variety of in silico techniques are employed to predict the binding affinity, selectivity, and pharmacokinetic properties of novel compounds, thereby accelerating the drug discovery process.

Molecular Docking: This technique is widely used to predict the binding mode of a ligand within the active site of a target protein. For this compound derivatives, docking studies can help to rationalize their structure-activity relationships (SAR) and guide the design of new analogs with improved potency and selectivity. These studies often confirm the role of the 2-aminopyrimidine as a hinge-binder and reveal the specific interactions of the N-cyclopropylmethyl group and other substituents with the protein.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying the key physicochemical properties that influence activity, QSAR models can be used to predict the potency of virtual compounds and prioritize them for synthesis. nih.gov For pyrimidine derivatives, descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters have been shown to be important for their biological activity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. These models can be generated based on the structure of a known active compound or a set of active compounds. Pharmacophore models for this compound derivatives can be used to screen large virtual libraries for new compounds with the desired activity profile.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for a more detailed analysis of the binding interactions and the conformational changes that occur upon ligand binding. This information can be used to refine the binding mode predicted by molecular docking and to estimate the binding free energy of the complex.

These computational approaches, often used in combination, provide a powerful platform for the rational design of this compound derivatives with optimized therapeutic properties.

Role of this compound in Expanding Pyrimidine Chemical Space

The this compound scaffold makes a significant contribution to the expansion of the chemical space occupied by pyrimidine-based compounds in medicinal chemistry. The pyrimidine ring itself is a privileged structure, found in numerous natural products and FDA-approved drugs. nih.gov The introduction of the N-cyclopropylmethyl group further enhances the therapeutic potential of this scaffold in several ways.

The versatility of the this compound core allows for the exploration of a wide range of chemical space through derivatization at multiple positions. This has led to the discovery of compounds with diverse biological activities, targeting different protein families and therapeutic areas. The ability to fine-tune the properties of the molecule through systematic chemical modifications makes this scaffold an attractive starting point for lead optimization campaigns.

Furthermore, the this compound motif can be incorporated into more complex fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, further expanding the accessible chemical space and providing opportunities for novel intellectual property.

Q & A

Q. What are the common synthetic routes for preparing N-(cyclopropylmethyl)pyrimidin-2-amine?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in multi-step protocols, intermediates such as 1-(3-chloropyrazin-2-yl)-N-(cyclopropylmethyl)ethanamine are generated by reacting cyclopropylmethylamine with halogenated pyrimidine derivatives under basic conditions (e.g., NaOH or triethylamine) . Key steps include:

  • Step 1 : Formation of a benzamide intermediate (85% yield) via cyanopyrazine and cyclopropylmethylamine coupling.
  • Step 2 : Hydrolysis or oxadiazole ring formation (56–95% yields) using reagents like hydroxylamine or trimethoxyethane .
    Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via ¹H-NMR (e.g., δ = 8.82–6.28 ppm for aromatic protons) .

Q. How is the structural identity of this compound validated?

Structural confirmation relies on ¹H-NMR and LCMS analysis:

  • ¹H-NMR : Aromatic protons appear at δ = 8.82–8.76 ppm, while cyclopropylmethyl protons resonate at δ = 1.42–1.27 ppm .
  • LCMS : The observed mass-to-charge ratio (e.g., m/z = 517.1) should match the calculated molecular weight .
    Best Practice : Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography for ambiguous cases.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields in multi-step protocols?

Yields vary significantly (31–95%) depending on reaction steps . Optimization strategies include:

  • Catalyst Screening : Use Pd-based catalysts for coupling reactions to enhance efficiency.
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., oxadiazole formation) to minimize side reactions.
  • Purification : Employ flash chromatography or preparative HPLC for intermediates with low yields (e.g., 31% in final amidation steps) .

Q. What analytical methods resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies between expected and observed data (e.g., LCMS or NMR shifts) can arise from:

  • Tautomerism : Pyrimidine rings may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (e.g., CDCl₃) to stabilize specific tautomers .
  • Impurity Interference : LCMS peaks at m/z = 517.1 ± 1 Da may indicate isotopic variants or adducts. Compare with synthetic controls .

Q. How does the cyclopropylmethyl group influence the compound’s reactivity in medicinal chemistry applications?

The cyclopropylmethyl moiety enhances metabolic stability and target binding affinity by:

  • Restricting conformational flexibility, improving selectivity for enzyme active sites.
  • Increasing lipophilicity, which enhances membrane permeability (logP ~2.5–3.0) .
    Validation : Perform molecular docking studies to compare binding modes with non-cyclopropyl analogs .

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